Beyond its fundamental properties, sodium methanesulfonate finds applications in various scientific research fields:
Sodium methanesulfonate is an organic compound characterized by its simple yet effective molecular structure, comprising a sodium cation (Na) and a methanesulfonate anion (CHSO). The methanesulfonate anion features a methyl group attached to a sulfonate group, which includes a sulfur atom bonded to three oxygen atoms. This structure contributes to the compound's high water solubility and potential interactions in various biological systems .
While there is limited research on the specific mechanism of action of SMS, some studies suggest potential roles in various biological processes:
More research is needed to fully understand the mechanism of action of SMS in various contexts.
Sodium methanesulfonate can be synthesized through several methods:
Several compounds share structural or functional similarities with sodium methanesulfonate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methanesulfonic Acid | Contains the same sulfonate group | Acts as a strong acid; precursor to salts |
Potassium Methanesulfonate | Similar structure with potassium ion | Used in similar applications but differs in solubility |
Lithium Methanesulfonate | Lithium replaces sodium | Exhibits unique solubility characteristics |
Dimethyl Sulfoxide | Contains sulfur but different structure | Known for its solvent properties; used in pharmaceuticals |
Sodium methanesulfonate's uniqueness lies in its specific ionic composition and its versatile applications across various scientific fields, distinguishing it from other related compounds .
The discovery of sodium methanesulfonate is intertwined with advancements in sulfonic acid chemistry. While methanesulfonic acid (MSA) was first synthesized by Hermann Kolbe in the mid-19th century through the electrolysis of trichloromethylsulfonyl chloride, the sodium salt likely emerged as a derivative during early 20th-century explorations into sulfonate ester reactions. Industrial production methods for related compounds, such as methyl methanesulfonate, were documented by O. C. Billeter in 1905, paving the way for systematic studies on alkali metal sulfonates.
Early synthesis routes involved nucleophilic substitution reactions, such as the treatment of methanesulfonyl chloride with sodium hydroxide. By the 1960s, sodium methanesulfonate gained recognition as a stable, hygroscopic solid with unique solubility profiles, as evidenced by its inclusion in analytical standards for melting point calibration.
Sodium methanesulfonate serves as a critical reagent in multiple domains:
Property | Value | Source |
---|---|---|
Molecular Formula | CH₃NaO₃S | |
Molecular Weight | 118.09 g/mol | |
Melting Point | 17–19°C | |
Solubility (Water) | 481 g/cm³ (20°C) | |
Refractive Index | 1.429–1.431 |
Contemporary studies focus on novel applications and synthesis methodologies:
Sodium methanesulfonate and methanesulfonic acid share a dynamic equilibrium in aqueous environments. The salt forms via neutralization of MSA with sodium hydroxide, a process reversible under acidic conditions. Comparative studies on their reactivity reveal that MSA undergoes OH oxidation 2.25 times faster than its sodium salt, attributed to differences in surface hydration and ion dissociation. Industrial production often interconverts these species; for example, direct reaction schemes using oleum and methane under high pressure yield MSA, which can subsequently be neutralized to the sodium salt.
Method | Reactants | Yield | Reference |
---|---|---|---|
Neutralization | MSA + NaOH | 95% | |
Ester Hydrolysis | Methyl methanesulfonate + NaOH | 80–93% | |
Direct Sulfonation | Methane + SO₃ in oleum | 70% |
Sodium methanesulfonate represents a sodium salt of methanesulfonic acid with the systematic International Union of Pure and Applied Chemistry designation of sodium;methanesulfonate [1] [3]. The compound follows standard chemical nomenclature conventions where the cation (sodium) is listed first, followed by the anion (methanesulfonate) [2]. Alternative systematic naming conventions include methanesulfonic acid sodium salt and methanesulfonic acid, sodium salt (1:1), indicating the one-to-one stoichiometric ratio between the acid and base components [2] [3].
The compound's structure consists of a sodium cation (Na+) ionically bonded to a methanesulfonate anion (CH₃SO₃⁻) [1] [3]. The methanesulfonate portion derives from methanesulfonic acid through deprotonation of the sulfonic acid group, creating the anionic species that associates with the sodium cation [11] [16].
Sodium methanesulfonate is recognized by numerous synonyms and alternative names in chemical literature and commercial applications [1] [2] [3]. The most frequently encountered synonyms include sodium methanesulphonate (British spelling), sodium mesylate, and sodium methyl sulfonate [1] [2] [3].
Additional systematic synonyms encompass methanesulfonic acid sodium salt, methylsulfonic acid sodium salt, and sodium methylsulfonate [1] [2] [3]. The compound is also referenced as methanesulfonic acid, sodium salt 1:1, emphasizing the stoichiometric relationship between the acid and base components [2] [3].
Commercial and technical designations include various purity specifications such as "Sodium methanesulfonate, 98%" and "Sodium methanesulfonate, 99%" [1] [3] [4]. Specialized applications have generated specific product names like "Mettler-Toledo Calibration substance ME 30130610, Sodium methanesulfonate, traceable to primary standards" [2] [10].
Category | Synonyms |
---|---|
Systematic Names | Methanesulfonic acid sodium salt, Sodium methanesulphonate, Methanesulfonic acid, sodium salt (1:1) |
Common Names | Sodium mesylate, Sodium methyl sulfonate, Sodium methylsulfonate |
Technical Designations | Methylsulfonic acid sodium salt, Sodium methanesulfonate 98%, Sodium methanesulfonate 99% |
Sodium methanesulfonate is comprehensively catalogued across multiple chemical databases and registry systems with specific identification numbers [1] [2] [3]. The Chemical Abstracts Service Registry Number is 2386-57-4, serving as the primary unique identifier for this compound [1] [2] [3] [9] [10].
The European Inventory of Existing Commercial Chemical Substances number is 219-203-2, indicating the compound's registration status within European chemical commerce [2] [9] [13]. The Molecular Design Limited number MFCD00064389 provides identification within chemical supplier databases [1] [2] [3].
Database-specific identifiers include PubChem Compound Identification Number 638112 [1] [3] and ChemSpider Identification Number 118564 [13] [22]. The United States Food and Drug Administration Unique Ingredient Identifier is SQ2B3ZEZ3D [10] [22] [24]. Additional registry numbers include NSC 240394 from the National Cancer Institute database [2] [24] and various toxicology database identifiers such as DTXSID80883838 [2].
Database/Registry | Identifier |
---|---|
Chemical Abstracts Service | 2386-57-4 |
European Inventory of Existing Commercial Chemical Substances | 219-203-2 |
Molecular Design Limited Number | MFCD00064389 |
PubChem Compound Identification | 638112 |
ChemSpider Identification | 118564 |
Food and Drug Administration Unique Ingredient Identifier | SQ2B3ZEZ3D |
National Cancer Institute Database | NSC 240394 |
Distributed Structure-Searchable Toxicity Database | DTXSID80883838 |
Sodium methanesulfonate belongs to the chemical class of organosulfonic acid salts, specifically categorized as an alkali metal salt of an alkanesulfonic acid [11] [20]. The compound represents the simplest member of the sodium alkanesulfonate series, where the organic component consists of a single methyl group attached to the sulfonic acid functionality [11] [18].
From a structural perspective, the compound is classified as an ionic salt composed of a sodium cation and an organosulfonate anion [1] [3]. The methanesulfonate portion belongs to the broader category of organosulfonic acids and derivatives, which are characterized by the presence of the sulfonic acid group with the general structure R-SO₂-OH, where R represents an organic substituent [11] [20].
The molecular framework is described as an aliphatic acyclic compound due to the linear, non-cyclic arrangement of atoms in the methanesulfonate portion [11]. Within the hierarchical chemical classification system, sodium methanesulfonate falls under organic compounds, specifically organic acids and derivatives, and more precisely within the subclass of organosulfonic acids and derivatives [11].
The compound exhibits properties typical of ionic salts, including high solubility in polar solvents and complete dissociation in aqueous solution to form sodium and methanesulfonate ions [1] [10]. Its classification as a hygroscopic substance indicates its tendency to absorb atmospheric moisture [1] [10].
The mesylate group, also known as the methanesulfonyl group, represents the anionic form of methanesulfonic acid and constitutes the fundamental structural component of sodium methanesulfonate [16] [19]. The mesylate designation derives from the systematic name methanesulfonate, with "mesylate" serving as a shortened form commonly used in pharmaceutical and chemical nomenclature [16].
Structurally, the mesylate group consists of a methyl group (CH₃) covalently bonded to a sulfur center, which is double-bonded to two oxygen atoms and single-bonded to a third oxygen atom bearing a negative charge (CH₃SO₃⁻) [16] [19]. This anionic species forms through the deprotonation of methanesulfonic acid, creating the conjugate base that associates with sodium cations in sodium methanesulfonate [16] [18].
The mesylate group belongs to the broader family of sulfonate functional groups, which are characterized by the -SO₃⁻ anionic moiety [17] [20]. Within this classification, mesylate represents the simplest alkanesulfonate, where the organic substituent is limited to a single methyl group [18] [19].
In pharmaceutical applications, the mesylate group frequently appears as a counterion in drug formulations, where it serves to enhance solubility and bioavailability of active pharmaceutical ingredients [16]. The relationship between sodium methanesulfonate and pharmaceutical mesylates lies in the shared methanesulfonate anion, though pharmaceutical mesylates typically involve organic cations rather than simple metal cations like sodium [16].
Irritant